![molecular formula C31H30ClN5O4 B13444371 6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine](/img/structure/B13444371.png)
6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine is a synthetic purine nucleoside analog. This compound is characterized by the presence of a chloro group at the 6th position and a beta-D-arabinofuranosyl moiety at the 7th position of the purine ring. The phenylmethyl groups attached to the arabinofuranosyl moiety enhance its stability and lipophilicity, making it a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the beta-D-arabinofuranosyl moiety, which is protected with phenylmethyl groups.
Nucleoside Formation: The protected arabinofuranosyl moiety is then coupled with a purine base, specifically 6-chloropurine, under glycosylation conditions.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst conditions.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring.
Hydrolysis: The arabinofuranosyl moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include substituted purine derivatives, oxidized or reduced purine analogs, and hydrolyzed arabinofuranosyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in inhibiting viral replication and cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine involves:
Inhibition of Enzymes: The compound inhibits key enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase.
Interference with DNA/RNA Synthesis: By incorporating into the growing DNA or RNA chain, it causes chain termination and inhibits further synthesis.
Molecular Targets: The primary targets include viral enzymes and rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: Lacks the arabinofuranosyl moiety and phenylmethyl groups.
7-Deaza-6-chloropurine: Similar structure but with a deaza modification.
2-Chloro-2’-deoxyadenosine: Contains a deoxyadenosine moiety instead of arabinofuranosyl.
Uniqueness
6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine is unique due to its enhanced stability and lipophilicity, which improve its bioavailability and efficacy in biological systems. The presence of the arabinofuranosyl moiety also provides distinct pharmacokinetic properties compared to other nucleoside analogs.
Eigenschaften
Molekularformel |
C31H30ClN5O4 |
|---|---|
Molekulargewicht |
572.1 g/mol |
IUPAC-Name |
7-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-amine |
InChI |
InChI=1S/C31H30ClN5O4/c32-28-25-29(36-31(33)35-28)34-20-37(25)30-27(40-18-23-14-8-3-9-15-23)26(39-17-22-12-6-2-7-13-22)24(41-30)19-38-16-21-10-4-1-5-11-21/h1-15,20,24,26-27,30H,16-19H2,(H2,33,35,36)/t24-,26-,27+,30-/m1/s1 |
InChI-Schlüssel |
QYYASWVNXAZZLT-JVYBIVSJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C3C(=NC(=N4)N)Cl)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)N3C=NC4=C3C(=NC(=N4)N)Cl)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)


![(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13444308.png)
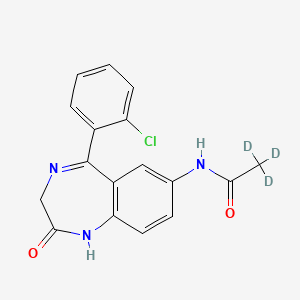
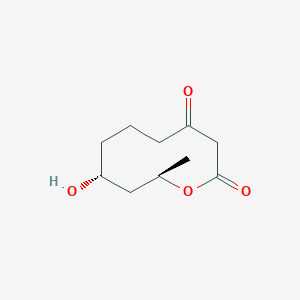
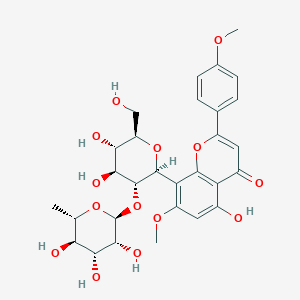
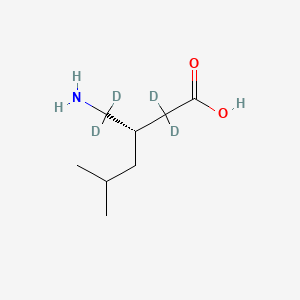
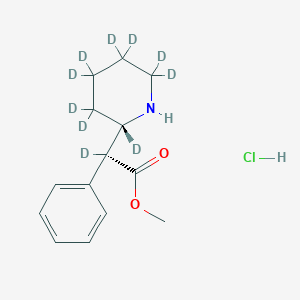

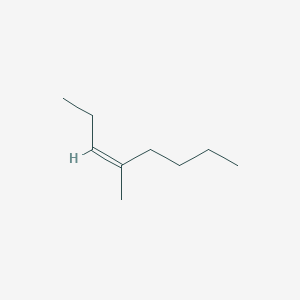
![(1R,5R)-N-(4-Acetylphenyl)-9-(3-fluorophenylsulfonamido)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13444356.png)
![(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-4-[[(1S,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-yl]amino]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13444366.png)
![a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl](/img/structure/B13444376.png)
